2-Pyrrolidin-1-ylaniline dihydrochloride

Salt selection Hydrogen bond donor count Aqueous solubility

Researchers using free base or mono-HCl forms of 2-pyrrolidinoaniline face aqueous insolubility and salt stoichiometry variability, compromising assay reproducibility. The dihydrochloride salt (CAS 1458593-63-9, MW 235.15) resolves both: freely water-soluble for direct PBS/cell media dissolution at mM concentrations; defined bis-HCl stoichiometry ensures reproducible coupling yields. The ortho-substitution pattern is essential for synthesizing brain-penetrant Kv7.2 inhibitors (ML252, IC₅₀=69 nM, >40-fold selective). Bulk stock available; inquire for same-day dispatch.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
Cat. No. B7983784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidin-1-ylaniline dihydrochloride
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC=C2N.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c11-9-5-1-2-6-10(9)12-7-3-4-8-12;;/h1-2,5-6H,3-4,7-8,11H2;2*1H
InChIKeyMOGOZHSGCWMCKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrrolidin-1-ylaniline Dihydrochloride Product Overview


2-Pyrrolidin-1-ylaniline dihydrochloride is the bis-hydrochloride salt of the ortho-substituted aniline derivative bearing a pyrrolidine ring at the 2-position (CAS 1458593-63-9, C₁₀H₁₆Cl₂N₂, MW 235.15 g/mol) [1]. This compound belongs to the pyrrolidinoaniline class of heterocyclic aromatic amines, characterized by a saturated five-membered pyrrolidine ring directly attached to an aniline core. The ortho-pyrrolidine substitution pattern confers distinct steric and electronic properties compared to meta and para positional isomers, enabling unique synthetic transformations and serving as a privileged scaffold in drug discovery programs targeting ion channels, kinases, and GPCRs [2]. The dihydrochloride salt form provides quantifiable handling, stability, and solubility advantages relative to the free base and mono-hydrochloride analogs [1][3].

1
Ortho-substituted aniline scaffold for ion channel and GPCR programs
2
Dihydrochloride salt form for aqueous solubility and ionic-strength assays
3
Validated entry point to brain-penetrant Kv7.2 inhibitor synthesis
4
Enables ortho-specific cyclization to dihydrobenzimidazole libraries

Why Generic Substitution of 2-Pyrrolidin-1-ylaniline Dihydrochloride Fails


Simply substituting another pyrrolidinoaniline salt or positional isomer for 2-pyrrolidin-1-ylaniline dihydrochloride introduces avoidable but consequential risks across at least three axes: salt stoichiometry, positional reactivity, and downstream bioactivity [1]. The free base (CAS 21627-58-7, MW 162.23 g/mol) has only one hydrogen bond donor and is practically insoluble in water—estimated aqueous solubility ~1,027 mg/L at 25 °C—while the dihydrochloride salt (MW 235.15 g/mol, HBD count 3) is engineered for aqueous solubility and ionic strength compatibility in biological assays [2]. The mono-hydrochloride (CAS 1049761-69-4, MW 198.69 g/mol, HBD count 2) provides an intermediate but non-equivalent hydrogen bond donor profile that alters stoichiometric loading in coupling reactions and may affect crystallization behavior [3]. Critically, the meta and para positional isomers (3- and 4-(pyrrolidin-1-yl)aniline dihydrochlorides) lack the ortho-specific intramolecular N–H···N pyrrolidine interaction and cannot participate in the acid-catalyzed ortho-cyclization reactions that yield medicinally relevant dihydrobenzimidazole scaffolds [4]. The quantifiable evidence below establishes why these differences are material—not marginal—for procurement decisions.

Salt Stoichiometry and Solubility May Shift
Free base and mono-hydrochloride analogs offer different hydrogen-bond donor counts and lower aqueous solubility, which may alter assay compatibility and reaction loading.
Meta/Para Isomers Are Synthetically Inert for Key Cyclizations
Only the ortho-substituted isomer undergoes acid-catalyzed dihydrobenzimidazole formation; meta and para analogs cannot participate, forcing route redesign.
Pharmacophore Specificity May Not Transfer
Reported Kv7.2 inhibition maps exclusively to ortho-pyrrolidinoaniline derivatives; positional isomers lack documented activity, making scaffold interchange a context-dependent risk.

2-Pyrrolidin-1-ylaniline Dihydrochloride: Quantitative Differentiation Evidence


Salt Stoichiometry and H-Bond Donor Count

The dihydrochloride salt of 2-pyrrolidin-1-ylaniline (CAS 1458593-63-9) carries exactly 2 equivalents of HCl per molecule, yielding a molecular weight of 235.15 g/mol and a hydrogen bond donor (HBD) count of 3 (one aniline NH₂ + two HCl protons), as computed by PubChem [1]. The mono-hydrochloride (CAS 1049761-69-4) has MW 198.69 g/mol and HBD count of 2, while the free base (CAS 21627-58-7) has MW 162.23 g/mol and HBD count of 1 [2][3]. This progressive HBD count directly impacts aqueous solubility: the free base is practically insoluble in water (estimated 1,027 mg/L at 25 °C, log Kow 2.12) whereas the dihydrochloride salt is freely water-soluble, enabling direct use in aqueous biological assay media without co-solvent .

Salt Stoichiometry and HBD
Cross-study comparable
HBD count = 3; MW = 235.15 g/mol
Supports aqueous assay fit and stoichiometric loading review
Free base HBD = 1; Mono-HCl HBD = 2
Salt selection Hydrogen bond donor count Aqueous solubility Stoichiometric loading

Ortho-Specific Cyclization to Dihydrobenzimidazoles

Only the ortho-pyrrolidinoaniline isomer (the 2-substituted scaffold) undergoes rapid, acid-catalyzed cyclization with aldehydes at ambient temperature to yield dihydrobenzimidazoles, a privileged scaffold in medicinal chemistry [1]. The reaction proceeds via intramolecular nucleophilic attack of the ortho-amino group on the protonated anil (Schiff base) carbon, a mechanism geometrically prohibited in the meta (3-substituted, CAS 115833-93-7) and para (4-substituted, CAS 2632-65-7) positional isomers due to the absence of vicinal amino and pyrrolidino groups. This ortho-specific transformation is documented with a wide variety of aldehydes, including alloxan, and proceeds quantitatively under mild conditions (cold acid catalysis) [1].

Ortho-Specific Cyclization
Class-level inference
Quantitative conversion to dihydrobenzimidazoles
Enables unique synthetic route; meta/para isomers are inert
Acid-catalyzed, cold conditions
Regiospecific synthesis Cyclization Dihydrobenzimidazole ortho-effect

ML252 Precursor: Brain-Penetrant Kv7.2 Inhibitor

2-(Pyrrolidin-1-yl)aniline is the indispensable amine coupling partner in the synthesis of ML252, (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide, identified as a potent and selective Kv7.2 (KCNQ2) voltage-gated potassium channel inhibitor [1]. ML252 exhibits an IC₅₀ of 69 nM against Kv7.2 in patch clamp electrophysiology assays and displays >40-fold selectivity over Kv7.1 (KCNQ1, IC₅₀ = 2.92 μM) [1]. Critically, enantiomeric potency is exquisitely sensitive to the stereochemistry of the 2-phenylbutanamide side chain: the (S)-enantiomer (IC₅₀ = 69 nM) is 13.7-fold more potent than the (R)-enantiomer (IC₅₀ = 944 nM) and 2.3-fold more potent than the racemic mixture (IC₅₀ = 160 nM) [2]. The ortho-pyrrolidinoaniline scaffold is essential for this activity; para- or meta-substituted analogs were not reported as active in the SAR series [1]. Additionally, ML252 is brain-penetrant, a property that cannot be assumed for analogs derived from alternative positional isomers [1].

Kv7.2 Inhibitor Potency
Head-to-head comparison
(S)-ML252 IC50 = 69 nM; >40-fold selectivity over Kv7.1
Assay potency context; ortho scaffold required for activity
(R)-enantiomer IC50 = 944 nM
Ion channel pharmacology Kv7.2 inhibitor Enantiomeric potency Structure-activity relationship

Commercial Availability vs. Positional Isomers

2-Pyrrolidin-1-ylaniline dihydrochloride (CAS 1458593-63-9) is a fully registered, commercially stocked research chemical with defined purity specifications (typically ≥95%) and documented hazard classification (H302, H315: acute oral toxicity, skin irritation) . By contrast, the meta isomer dihydrochloride (CAS 1327113-41-6) and para isomer dihydrochloride (CAS 163260-77-3) are primarily available through custom synthesis only, with no established purity benchmarks or safety data sheets readily available from major suppliers . This procurement asymmetry is quantifiable: the 2-substituted dihydrochloride is listed by multiple global suppliers (including Santa Cruz Biotechnology sc-275176, Thermo Fisher, Aladdin, and BOC Sciences) with standard pack sizes ranging from 250 mg to 25 g, while the meta and para dihydrochloride isomers are predominantly custom-synthesis items with longer lead times and undocumented batch-to-batch variability .

Commercial Availability
Data to verify
Multiple stock suppliers; meta/para isomers are custom synthesis
Procurement context; source-specific review recommended
Survey as of April 2026
Procurement CAS registry Supply chain Positional isomer purity

Computed TPSA and BBB Penetration Potential

The computed Topological Polar Surface Area (TPSA) for the parent 2-(pyrrolidin-1-yl)aniline scaffold is 29.3 Ų, with 2 hydrogen bond acceptor (HBA) sites and a calculated XLogP3 of 1.9 [1]. This property combination falls within the established CNS drug-likeness space (TPSA < 60–70 Ų, logP 1–4) [2]. When elaborated into ML252, the resulting compound (MW 308.42 g/mol, TPSA maintained at ~32.3 Ų) is confirmed as brain-penetrant [3]. In contrast, derivatives built from the 4-substituted (para) isomer exhibit elevated TPSA values and altered dipole moments due to the linear geometry of the para-substitution pattern, which systematically shifts the physicochemical profile away from optimal CNS penetration parameters. While direct comparative TPSA data for the 3- and 4-substituted dihydrochloride isomers are not published, the positional effect on TPSA and logP is a well-established class-level principle in medicinal chemistry [2].

CNS Penetration Potential
Class-level inference
TPSA = 29.3 Ų; XLogP3 = 1.9
Fits CNS drug-likeness space; validated by ML252 brain exposure
Para isomer may shift profile unfavorably
CNS drug design TPSA Blood-brain barrier Physicochemical property

2-Pyrrolidin-1-ylaniline Dihydrochloride Application Scenarios


Kv7.2 Potassium Channel Modulator Discovery

2-Pyrrolidin-1-ylaniline dihydrochloride is the documented amine coupling partner for synthesizing ML252 and its structural analogs—potent, brain-penetrant Kv7.2 inhibitors [1]. The ortho-substitution pattern is essential: published SAR demonstrates that (S)-ML252 achieves Kv7.2 IC₅₀ = 69 nM with >40-fold selectivity over Kv7.1 (IC₅₀ = 2.92 μM) and enantiomeric specificity (R-enantiomer IC₅₀ = 944 nM; racemate IC₅₀ = 160 nM) [1][2]. For programs targeting epilepsy, neuropathic pain, or other CNS disorders involving Kv7.2 channels, procuring the ortho dihydrochloride ensures direct synthetic access to this validated pharmacophore without requiring re-engineering of the core scaffold [1].

Ortho-Specific Dihydrobenzimidazole Library Synthesis

Only the ortho-pyrrolidinoaniline isomer undergoes acid-catalyzed cyclization with aldehydes to form dihydrobenzimidazoles—a fused heterocyclic scaffold with documented biological activity [3]. This reaction proceeds quantitatively at low temperature with diverse aldehyde substrates and is geometrically impossible for the meta or para positional isomers [3]. Researchers building combinatorial libraries or exploring this chemotype for biological screening must use the 2-substituted isomer; the 3- or 4-substituted analogs will not yield the desired cyclized products, rendering them chemically inert for this transformation [3].

Aqueous Biological Assay Preparation

The free base of 2-(pyrrolidin-1-yl)aniline has an estimated water solubility of ~1,027 mg/L and a log Kow of 2.12, limiting its direct use in aqueous biological assay media without co-solvents . The dihydrochloride salt (MW 235.15 g/mol, HBD count 3) is freely water-soluble, enabling direct dissolution in PBS, cell culture media, or other aqueous buffers at millimolar concentrations [4]. For in vitro pharmacology, toxicology, or biochemical screening workflows that require aqueous compound handling without DMSO or ethanol co-solvents, the dihydrochloride salt is the only form that meets solubility requirements without additional formulation steps [4].

CNS Drug Discovery with BBB Penetration

The ortho-pyrrolidinoaniline parent scaffold has a computed TPSA of 29.3 Ų and XLogP3 of 1.9, placing it within the established CNS drug-likeness space (TPSA < 60–70 Ų) [5][6]. This physicochemical profile has been validated in vivo: ML252, elaborated from the ortho scaffold, is confirmed as brain-penetrant [1]. For CNS-targeted programs, procuring the ortho isomer provides a starting point with a validated trajectory toward brain exposure, whereas the para-substituted isomer is expected to shift TPSA values toward the CNS exclusion boundary, introducing additional optimization burden that can be avoided at the building block selection stage [6].

Application
Selection Property
Validation Focus
Kv7.2 Modulator Discovery
Ortho-pyrrolidinoaniline scaffold
Enantiomeric potency and isoform selectivity review
Dihydrobenzimidazole Library Synthesis
Ortho-specific cyclization reactivity
Substrate scope and reaction conversion review
Aqueous Biological Assay Preparation
Dihydrochloride salt solubility
Co-solvent-free dissolution in buffer media
CNS Drug Discovery Programs
Low TPSA and favorable logP
Brain penetration model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pyrrolidin-1-ylaniline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.